BenchChemオンラインストアへようこそ!

(E)-3-(1,3,6-trimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)acrylic acid

Covalent inhibitor design Michael acceptor reactivity Targeted covalent inhibitor

(E)-3-(1,3,6-Trimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)acrylic acid (CAS 1173450-13-9, molecular formula C₁₃H₁₄N₂O₃, MW 246.26 g/mol) is a fully substituted benzimidazolone-acrylic acid conjugate. The compound belongs to the class of benzo[d]imidazol-2-one derivatives and features an (E)-configured propenoic acid moiety at the C5 position of the aromatic ring and methyl groups at N1, N3, and C6.

Molecular Formula C13H14N2O3
Molecular Weight 246.26 g/mol
Cat. No. B7825276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-3-(1,3,6-trimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)acrylic acid
Molecular FormulaC13H14N2O3
Molecular Weight246.26 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1C=CC(=O)O)N(C(=O)N2C)C
InChIInChI=1S/C13H14N2O3/c1-8-6-10-11(15(3)13(18)14(10)2)7-9(8)4-5-12(16)17/h4-7H,1-3H3,(H,16,17)/b5-4+
InChIKeyJYDFBAVURMHRSC-SNAWJCMRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Relevant Profile: (E)-3-(1,3,6-Trimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)acrylic Acid (CAS 1173450-13-9)


(E)-3-(1,3,6-Trimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)acrylic acid (CAS 1173450-13-9, molecular formula C₁₃H₁₄N₂O₃, MW 246.26 g/mol) is a fully substituted benzimidazolone-acrylic acid conjugate . The compound belongs to the class of benzo[d]imidazol-2-one derivatives and features an (E)-configured propenoic acid moiety at the C5 position of the aromatic ring and methyl groups at N1, N3, and C6 . It is catalogued as screening compound BB_SC-7957 in the InterBioScreen bioactive compound library [1].

Why In-Class Benzimidazolone Acrylates Cannot Simply Substitute (E)-3-(1,3,6-Trimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)acrylic Acid


The specific 1,3,6-trimethyl substitution pattern on the benzimidazolone core of this compound creates a distinct pharmacophore that mimics acetylated lysine residues, a feature exploited in bromodomain inhibitor design . The (E)-acrylic acid at C5 provides an α,β-unsaturated carbonyl system capable of acting as a Michael acceptor for covalent target engagement, a property absent in its reduced propanoic acid analog (CAS 1170439-70-9) [1]. These three structural elements—N1,N3-dimethylation, C6-methylation, and the conjugated C5-acrylic acid—are not simultaneously present in any commercially available close analog, making direct substitution unreliable for applications requiring this precise reactivity and recognition profile.

Quantitative Differentiation Evidence for (E)-3-(1,3,6-Trimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)acrylic Acid vs. Closest Analogs


Covalent Warhead Potential: Conjugated (E)-Acrylic Acid vs. Non-Conjugated or Reduced Analogs

The (E)-acrylic acid substituent at C5 is directly conjugated with the benzimidazolone aromatic ring, establishing an extended π-system that enhances Michael acceptor electrophilicity relative to non-conjugated acrylic acids. In contrast, the closest reduced analog, 3-(1,3,6-trimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)propanoic acid (CAS 1170439-70-9), lacks the α,β-unsaturated carbonyl and cannot function as a covalent warhead [1]. This binary difference (reactive vs. non-reactive) is critical for applications requiring targeted covalent inhibition.

Covalent inhibitor design Michael acceptor reactivity Targeted covalent inhibitor

Acetyl-Lysine Mimicry: 1,3,6-Trimethylbenzimidazolone Scaffold vs. Unsubstituted or Partially Substituted Analogs

The N1,N3-dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole core of the target compound has been characterized as an effective acetyl-lysine (KAc) mimetic, engaging the conserved asparagine and tyrosine residues in bromodomain ZA loops . The additional C6-methyl group contributes to shape complementarity in the KAc binding pocket. In the context of the bromodomain inhibitor BAY-299 (which incorporates this identical core), the trimethylbenzimidazolone moiety is essential for high-affinity binding to BRPF2 (BRD1, IC₅₀ = 67 nM) and TAF1 BD2 (IC₅₀ = 8 nM) . Analogs lacking the C6-methyl group or bearing alternative substitution patterns are predicted to exhibit reduced bromodomain affinity, though head-to-head binding data for the isolated core fragment are not publicly available.

Bromodomain inhibition Epigenetic probe Acetyl-lysine mimetic

Carboxylic Acid Handle for Derivatization: Acrylic Acid vs. Propanoic Acid Scaffold

The C5-acrylic acid functionality provides a versatile carboxylic acid handle for amide bond formation, esterification, or bioconjugation via standard carbodiimide or uronium coupling reagents. The (E)-configuration of the double bond places the carboxylic acid in a sterically accessible orientation for derivatization, while maintaining conjugation with the aromatic ring for potential electronic tuning of downstream conjugates. The propanoic acid analog (CAS 1170439-70-9) offers a similar handle but with a flexible ethylene linker that eliminates conjugation and alters the spatial relationship between the benzimidazolone core and any attached moiety [1].

Amide coupling Combinatorial library synthesis Chemical probe conjugation

Optimal Procurement Scenarios for (E)-3-(1,3,6-Trimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)acrylic Acid


Covalent Bromodomain Probe Development Leveraging Built-In Michael Acceptor

Research groups pursuing covalent bromodomain inhibitors can utilize this compound as a scaffold that combines an acetyl-lysine mimetic core with a pre-installed α,β-unsaturated carbonyl warhead. The (E)-acrylic acid at C5 can directly engage cysteine residues proximal to the KAc binding pocket, enabling targeted covalent inhibition without post-synthetic modification. This eliminates the need for separate warhead introduction steps that would be required with the propanoic acid analog [1].

Focused Library Synthesis Around the BAY-299 Pharmacophore

This compound serves as a direct precursor for amide- or ester-linked derivatives exploring structure-activity relationships around the BAY-299 chemical probe series. The carboxylic acid handle at C5 allows systematic variation of the side chain that occupies the BRPF2/TAF1 selectivity pocket, while the fully methylated benzimidazolone core maintains KAc-mimetic recognition [1].

Computational Docking and Pharmacophore Modeling with a Rigid Conjugated Scaffold

The rigid (E)-acrylic acid linker provides well-defined conformational constraints that improve docking pose prediction accuracy compared to flexible analogs. Computational chemists can procure this compound for virtual screening campaigns where the conjugated scaffold serves as a reference for scoring function validation or pharmacophore hypothesis generation [1].

Quote Request

Request a Quote for (E)-3-(1,3,6-trimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)acrylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.